4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole
Beschreibung
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4S/c1-11-17(22-23-24(11)13-8-6-12(20)7-9-13)18-21-16(10-25-18)14-4-2-3-5-15(14)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQOEVMAKBZXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize existing knowledge regarding the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups:
- Thiazole moiety : Contributes to the biological activity through interactions with various biological targets.
- Triazole ring : Known for its role in antifungal and anticancer activities.
- Chlorophenyl and fluorophenyl substituents : These groups can enhance lipophilicity and modulate biological activity.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazole and triazole derivatives. The compound has been evaluated against various microbial strains. The following table summarizes some findings related to its antimicrobial efficacy:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Candida species.
Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. Below is a summary of cytotoxicity data:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung carcinoma) | 5.2 ± 0.5 | |
| MDA-MB-231 (breast cancer) | 7.8 ± 0.3 | |
| Jurkat (T-cell leukemia) | 10.0 ± 0.8 |
The structure-activity relationship analysis suggests that the presence of both the thiazole and triazole rings is crucial for the observed cytotoxic effects. The addition of electron-withdrawing groups like chlorine enhances potency.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA synthesis or metabolic pathways in cancer cells.
- Induction of Apoptosis : Research indicates that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Molecular docking studies have suggested potential binding interactions with proteins such as dihydrofolate reductase, which is critical for nucleotide synthesis .
Case Studies
Several case studies illustrate the effectiveness of thiazole derivatives:
- Study on Anticancer Activity : A study conducted on various thiazole derivatives showed that modifications at the phenyl ring significantly affected anticancer activity against A549 cells. The most active compounds contained electron-donating groups that enhanced interaction with target proteins .
- Antimicrobial Efficacy Evaluation : Another study evaluated a series of thiazole derivatives against multidrug-resistant bacterial strains, demonstrating that structural modifications could improve antimicrobial potency .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds with triazole and thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth .
Antitumor Activity
Studies have highlighted the potential anticancer effects of thiazole-containing compounds. The compound has been evaluated for its ability to inhibit tumor cell proliferation in vitro, with some derivatives demonstrating effectiveness against specific cancer cell lines .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of certain enzymes involved in cancer progression and other diseases. For example, it has shown activity against tyrosine kinases, which are crucial in signaling pathways related to cell growth and division .
Material Science Applications
Beyond biological applications, this compound may also find utility in material science due to its unique structural properties. Its ability to form stable complexes with metals can be exploited in developing new materials for electronic or photonic applications.
Case Study: Antimicrobial Efficacy
A study conducted by researchers synthesized several triazole-thiazole derivatives and tested their antimicrobial efficacy against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study: Anticancer Properties
Another investigation focused on the anticancer properties of similar compounds derived from the same base structure. The study reported that certain derivatives significantly reduced cell viability in cancer cell lines compared to controls, indicating a promising avenue for further research into therapeutic applications .
Tables
Analyse Chemischer Reaktionen
Cross-Coupling Reactions
The 2-chlorophenyl group on the thiazole ring participates in Suzuki-Miyaura cross-coupling with arylboronic acids.
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| Pd(OAc)₂ (5 mol%), K₂CO₃, THF/H₂O (3:1) | Aryl-substituted derivatives (e.g., 4-methylphenyl) | 82–91% |
Electrophilic Substitution
The electron-rich triazole and thiazole rings undergo halogenation and sulfonation :
-
Chlorination : Reacts with Cl₂ gas in dichloroethane to introduce additional Cl substituents .
-
Sulfonation : Treatment with H₂SO₄ yields sulfonic acid derivatives, confirmed via IR (S=O stretch at 1,160 cm⁻¹) .
Cycloaddition Reactions
The triazole moiety participates in 1,3-dipolar cycloadditions with alkynes under Cu(I) catalysis (Click chemistry) :
textTriazole + Alkyne → Triazolo-fused bicyclic compounds
Reaction efficiency: 76–82% yield (MeCN, Et₃N, room temperature).
Biological Derivatization
The compound serves as a scaffold for antimicrobial agents. Key modifications include:
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .
-
Acylation : Acetic anhydride introduces acetyl groups at the triazole N-position .
Activity Data :
| Derivative | Antibacterial MIC (μg/mL) | Antifungal MIC (μg/mL) |
|---|---|---|
| Parent compound | 2.5 (S. aureus) | 5.0 (C. albicans) |
| N-Acetyl derivative | 1.2 | 3.8 |
| 4-Methylphenyl cross-coupled | 0.8 | 2.5 |
Oxidation and Reduction
-
Oxidation : MnO₂ selectively oxidizes the methyl group to a carboxylic acid.
-
Reduction : NaBH₄ reduces the thiazole ring’s C=N bond, though this destabilizes the heterocycle .
Comparative Reaction Conditions
| Reaction Type | Optimal Catalyst/Solvent | Temperature | Yield Range |
|---|---|---|---|
| Suzuki cross-coupling | Pd(OAc)₂, THF/H₂O | 85–90°C | 82–91% |
| Click cycloaddition | CuI, MeCN | RT | 76–82% |
| Hantzsch thiazole synthesis | DMF | 80°C | 75–85% |
Structural Influences on Reactivity
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
Halogen-Substituted Analogs
Key structural analogs include:
- Compound 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole .
- Compound 5 : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole .
- Compound I : 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole .
Table 1: Structural and Crystallographic Data
¹ Dihedral angles measure planarity deviations between ring systems.
- Key Observations :
- The target compound and Compounds 4/5 are isostructural (triclinic, P¯1 symmetry) but exhibit subtle packing adjustments due to halogen size (Cl vs. F) .
- Bromine-substituted analogs (e.g., Compound I) show greater torsional distortion in phenyl rings (64.48° vs. 7.00° in thiazole-phenyl), likely due to steric and electronic effects of Br .
- π–π interactions between thiazole and triazole rings are common (centroid distances: ~3.5–3.6 Å), stabilizing layered crystal packing .
Heterocyclic Variants
- Thiadiazole Derivatives: Compounds like 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid exhibit altered bioactivity due to the sulfonic acid group, enhancing solubility and antimicrobial properties .
- Oxadiazole Analogs : 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole displays similar C–H···N interactions but reduced π–π stacking due to the oxadiazole ring’s electron-deficient nature .
Table 2: Reported Bioactivities of Analogous Compounds
² Activity inferred from structurally related compounds.
³ 31a: 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole; 31b: Fluorophenyl variant .
Q & A
Q. What are the standard synthetic strategies for preparing 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole?
- Methodological Answer : The synthesis typically involves heterocyclic condensation reactions. A general protocol includes:
- Reacting substituted thiazole precursors (e.g., 4-(2-chlorophenyl)-1,3-thiazole derivatives) with triazole intermediates under catalytic conditions.
- Using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour .
- Monitoring reaction progress via TLC and purifying the product via recrystallization in aqueous acetic acid.
- Key intermediates are characterized using IR and H NMR to confirm functional groups (e.g., thiazole C=N stretch at 1600–1650 cm) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- H NMR : Focus on aromatic proton shifts (δ 7.2–8.5 ppm for chlorophenyl/fluorophenyl groups) and methyl group signals (δ 2.3–2.6 ppm). Splitting patterns confirm substitution positions .
- IR Spectroscopy : Identify thiazole C=N (1600–1650 cm) and triazole C-N (1350–1400 cm) stretches to validate core heterocycles .
- X-ray Crystallography : Resolve bond angles and dihedral angles between thiazole and triazole rings to confirm molecular geometry (e.g., interplanar angles < 10° for coplanar aromatic systems) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in cyclocondensation reactions.
- Apply ICReDD’s reaction path search algorithms to identify optimal catalysts/solvents, reducing trial-and-error experimentation .
- Validate computational predictions with microreactor-scale experiments (e.g., flow chemistry) to assess yield and purity under varied conditions .
Q. How should researchers resolve contradictory spectroscopic data (e.g., NMR chemical shift discrepancies) for this compound?
- Methodological Answer :
- Step 1 : Verify solvent and temperature consistency (e.g., DMSO-d vs. CDCl can shift aromatic protons by 0.1–0.3 ppm) .
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals and confirm coupling networks.
- Step 3 : Compare experimental data with computational NMR predictions (e.g., ACD/Labs or Gaussian) to identify structural anomalies .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in medicinal chemistry?
- Methodological Answer :
- Substitution Patterns : Modify chlorophenyl/fluorophenyl groups with electron-withdrawing (-NO) or donating (-OCH) substituents to assess electronic effects on bioactivity .
- Heterocycle Replacement : Replace thiazole with oxadiazole or pyrazole cores to evaluate ring-specific interactions (e.g., hydrogen bonding with target proteins) .
- Biological Assays : Use in vitro kinase inhibition or cytotoxicity screens (e.g., MTT assays) to correlate structural changes with activity .
Q. How can crystallographic data resolve ambiguities in molecular geometry for this compound?
- Methodological Answer :
- Perform single-crystal X-ray diffraction to measure bond lengths (e.g., C-N in triazole: ~1.32 Å) and torsion angles (e.g., dihedral angle between thiazole and triazole: < 10° for planar systems) .
- Compare experimental data with DFT-optimized geometries to identify deviations caused by crystal packing or solvent effects .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing stability .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities (e.g., varying IC values) for this compound?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤ 0.1%) .
- Validate Purity : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., triazole-thiazole hybrids) to identify trends in substituent-dependent activity .
Tables of Key Data
| Parameter | Typical Values | Technique | Reference |
|---|---|---|---|
| Thiazole C=N IR Stretch | 1600–1650 cm | FT-IR | |
| Triazole Methyl H NMR | δ 2.3–2.6 ppm (singlet) | 400 MHz NMR | |
| X-ray Bond Length (C-N) | 1.31–1.34 Å | Single-crystal XRD | |
| Melting Point | 180–185°C | Differential Scanning Calorimetry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
